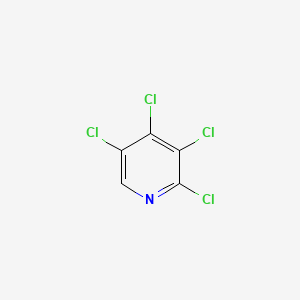

2,3,4,5-Tetrachloropyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,3,4,5-tetrachloropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HCl4N/c6-2-1-10-5(9)4(8)3(2)7/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLOOKZXVYJHDIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=N1)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HCl4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4041315 | |

| Record name | 2,3,4,5-Tetrachloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2808-86-8, 33752-16-8 | |

| Record name | 2,3,4,5-Tetrachloropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2808-86-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4,5-Tetrachloropyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002808868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 2,3,4,5-tetrachloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3,4,5-Tetrachloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4,5-tetrachloropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.682 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tetrachloropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.955 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,4,5-TETRACHLOROPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SIP6Y7N344 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Core Molecular Profile and Physicochemical Characteristics

An In-depth Technical Guide to the Chemical Properties of 2,3,4,5-Tetrachloropyridine

Abstract: This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and handling of this compound. Designed for researchers, chemists, and professionals in drug development and agrochemical synthesis, this document synthesizes technical data with practical insights. We will explore the molecule's structural characteristics, detail its synthesis and key reactions, and provide essential safety protocols. The strategic discussion of its reactivity aims to empower scientists to leverage this versatile intermediate in the creation of novel, high-value molecules.

This compound is a highly chlorinated heterocyclic compound.[1] Its chemical identity is defined by a pyridine ring substituted with four chlorine atoms, leaving a single hydrogen at the 6-position.[2] This substitution pattern profoundly influences its physical properties and chemical reactivity. The electron-withdrawing nature of the four chlorine atoms and the nitrogen heteroatom makes the pyridine ring electron-deficient, which is a critical determinant of its reaction chemistry.

The fundamental identifiers and properties are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 2808-86-8 | [3] |

| Molecular Formula | C₅HCl₄N | [1][3] |

| Molecular Weight | 216.88 g/mol | [1][2][3] |

| Appearance | Not explicitly stated, but related compounds are white solids. | [4][5][6] |

| Melting Point | 20-22 °C | [7] |

| Boiling Point | 98-100 °C @ 6 Torr | [7] |

| Solubility | Very soluble in ether, ethanol, petroleum ether. | [3][8] |

| pKa (Predicted) | -3.65 ± 0.10 | [3] |

| Storage Temperature | Inert atmosphere, 2-8°C | [3] |

Synthesis and Manufacturing Protocol

The synthesis of this compound is typically achieved through the exhaustive chlorination of a less substituted pyridine precursor. The choice of starting material and chlorinating agent is crucial for achieving high yield and purity. A common industrial approach involves the direct, catalyzed chlorination of 2-chloropyridine.

Experimental Protocol: Synthesis from 2-Chloropyridine

This protocol describes a laboratory-scale synthesis adapted from documented manufacturing methods.[3][7] The rationale for using a supported tin catalyst (Sn-AC) is to facilitate the electrophilic chlorination of the pyridine ring, which is deactivated towards this reaction. The high temperature and sustained chlorine gas flow ensure the reaction proceeds to the desired tetrachloro- stage.

Step-by-Step Methodology:

-

Reactor Setup: To a 500 mL glass reaction vessel equipped with a thermometer, reflux condenser, and a gas inlet tube, add 300 g of 2-chloropyridine and 15 g of a supported tin-on-activated-carbon (Sn-AC) catalyst.[3][7]

-

Heating: Heat the reaction mixture to 110 °C under constant agitation.[3][7]

-

Chlorination: Introduce chlorine gas at a pressure of 0.1 MPa and a flow rate of 200 mL/min.[3][7]

-

Reaction Monitoring: Maintain the reaction conditions for approximately 20 hours. The reaction progress can be monitored by taking aliquots and analyzing them via HPLC to confirm the consumption of starting material and intermediates.

-

Cooldown and Filtration: Once the reaction is complete, cool the mixture to below 30 °C. Filter the mixture to remove the supported catalyst.[3][7]

-

Isolation: The resulting filtrate contains the crude this compound.[3][7] This crude product can be purified by distillation under reduced pressure or used directly in subsequent reactions, such as selective reduction.

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the differential reactivity of its four chlorine substituents. These atoms can be selectively displaced by nucleophiles or removed via reduction, making it a versatile scaffold for building more complex functionalized pyridines.

Nucleophilic Aromatic Substitution (SₙAr)

The pyridine ring is highly electron-deficient, which activates the chlorine atoms towards nucleophilic attack. The positions ortho and para to the ring nitrogen (C2/C6 and C4) are generally the most activated. In this compound, the C2 and C5 positions are ortho/para-like relative to the nitrogen if considering the lone pair's influence through resonance.

-

Positional Reactivity: The C2-Cl bond is expected to be highly reactive due to its proximity to the electron-withdrawing nitrogen. The C4-Cl is also significantly activated. The C3 and C5 positions are comparatively less reactive. For instance, in the related compound 2,4,5,6-tetrachloropyrimidine, the C2 position is the most reactive site for nucleophilic displacement by DABCO.[9] This provides an excellent model for predicting the reactivity of this compound, suggesting a reactivity order of C2 > C4 > C5 > C3. This selectivity allows for the stepwise introduction of different functional groups.

Caption: Predicted regioselectivity of nucleophilic attack on this compound.

Reductive Dechlorination

Selective removal of chlorine atoms is a powerful strategy for accessing lesser-chlorinated pyridines. This compound can be reduced to yield valuable intermediates like 2,3,5-trichloropyridine.[3]

Experimental Protocol: Reduction to 2,3,5-Trichloropyridine

This protocol demonstrates the selective dechlorination using zinc powder.[3] The choice of zinc is based on its ability to act as a reducing agent for halogenated organic compounds. The reaction is performed in a solvent mixture with ammonium chloride to facilitate the reductive process.

Step-by-Step Methodology:

-

Reactor Setup: In a suitable reaction tube, charge 1.0 g of this compound, 2 mL of water, 6 mL of 1,4-dioxane, 0.8 g of ammonium chloride, and 1.5 g of zinc powder.[3]

-

Reaction Conditions: Agitate the mixture (e.g., with a magnetic stirrer) and heat to 90-92 °C.[3]

-

Reaction Monitoring: Maintain the temperature for approximately 8 hours. Progress can be monitored by GC or HPLC to observe the formation of dichloropyridine and trichloropyridine species.[3]

-

Workup: After cooling, the reaction mixture can be filtered to remove excess zinc and zinc salts. The organic product can be extracted from the filtrate using a suitable solvent (e.g., diethyl ether or dichloromethane), dried over an anhydrous salt (e.g., MgSO₄), and concentrated under reduced pressure.

-

Purification: The resulting crude product, containing primarily 2,3,5-trichloropyridine and some dichloropyridine, can be purified by distillation under reduced pressure or column chromatography to yield pure 2,3,5-trichloropyridine.[3]

Spectroscopic and Analytical Characterization

Confirming the identity and purity of this compound requires a combination of analytical techniques.

-

Mass Spectrometry (MS): Mass spectral data is available in the NIST/EPA/MSDC Mass Spectral Database.[3] The characteristic isotopic pattern of the four chlorine atoms provides a definitive signature for the molecular ion peak in mass spectrometry.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: A single proton signal would be expected for the hydrogen at the C6 position. Its chemical shift would be downfield due to the deshielding effects of the aromatic ring and adjacent chlorine atoms.

-

¹³C NMR: Five distinct signals would be expected, one for each carbon atom in the pyridine ring. The chemical shifts would be influenced by the attached chlorine atoms and the ring nitrogen.

-

-

Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic peaks for C-Cl stretching, C=C and C=N stretching vibrations of the aromatic ring.

-

Chromatography (HPLC/GC): HPLC and GC are essential for monitoring reaction progress and assessing the final product's purity.[3][7] A typical HPLC analysis would involve a reversed-phase column with a methanol/water or acetonitrile/water mobile phase.

Safety, Handling, and Storage

Working with polychlorinated pyridines requires strict adherence to safety protocols. While specific toxicity data for the 2,3,4,5-isomer is limited, data from the related 2,3,5,6-tetrachloropyridine isomer can serve as a valuable guide for handling.[5][10][11] It is prudent to treat this compound as a hazardous substance.

| Hazard Category | Precaution and Response | Source (by Analogy) |

| Storage | Keep in a tightly sealed container in a cool, dry, dark, and well-ventilated place. Store under an inert atmosphere at 2-8°C.[3] | [3][10] |

| Handling | Handle in a chemical fume hood.[10] Use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4][6] Avoid direct physical contact and dust formation.[6][10] | [4][6][10] |

| Skin Contact | May cause skin irritation.[8][10] In case of contact, remove contaminated clothing and wash the exposed area thoroughly with soap and water.[6][10] Seek medical attention if irritation persists.[6] | [6][8][10] |

| Eye Contact | May cause slight eye irritation.[5] Irrigate exposed eyes with copious amounts of tepid water for at least 15 minutes.[6][10] Seek medical attention if irritation or pain persists.[10] | [5][6][10] |

| Ingestion | Harmful if swallowed.[8][12] Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[6][12] | [6][8][12] |

| Inhalation | Move the person to fresh air. Monitor for respiratory distress. Administer oxygen or assist ventilation as required.[10] | [10] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6] | [6] |

Conclusion

This compound is a synthetically valuable intermediate whose utility is derived from the controlled and selective reactivity of its chlorine substituents. A thorough understanding of its physicochemical properties, synthetic routes, and reactivity patterns—particularly the regioselectivity of nucleophilic substitution and reductive dechlorination—is essential for its effective application in research and development. By following rigorous safety and handling protocols, scientists can safely harness the potential of this versatile building block to construct novel and complex molecules for the pharmaceutical and agrochemical industries.

References

- Reactions of Polychlorin

- This compound 2808-86-8 wiki. Guidechem.

- 2,3,4,5-Tetrachloro-6-(trichloromethyl)pyridine. Smolecule.

- 2,3,5,6-Tetrachloropyridine(2402-79-1). ChemicalBook.

- 2808-86-8, this compound Formula. Echemi.

- Reactions of Polychlorinated Pyrimidines with DABCO.

- WORKPLACE ENVIRONMENTAL EXPOSURE LEVEL. TERA.

- This compound | C5HCl4N | CID 76051. PubChem.

- 2,3,5,6-Tetrachloropyridine | C5HCl4N | CID 16990. PubChem.

- 2,3,5,6-TETRACHLOROPYRIDINE CAS N°: 2402-79-1. OECD SIDS.

- 2,3,5,6-Tetrachloropyridine | 2402-79-1. Tokyo Chemical Industry (India) Pvt. Ltd..

- SAFETY D

- Preparation of 2,3,5-trichloropyridine.

- This compound. gsrs.

- 2,3,5,6-Tetrachloropyridine - Hazardous Agents. Haz-Map.

Sources

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. This compound | C5HCl4N | CID 76051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. Buy 2,3,4,5-Tetrachloro-6-(trichloromethyl)pyridine | 1134-04-9 [smolecule.com]

- 5. tera.org [tera.org]

- 6. fishersci.com [fishersci.com]

- 7. echemi.com [echemi.com]

- 8. 2,3,5,6-Tetrachloropyridine | C5HCl4N | CID 16990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. 2,3,5,6-Tetrachloropyridine(2402-79-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 11. 2,3,5,6-Tetrachloropyridine - Hazardous Agents | Haz-Map [haz-map.com]

- 12. 2,3,5,6-Tetrachloropyridine | 2402-79-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

2,3,4,5-tetrachloropyridine molecular structure

An In-Depth Technical Guide to the Molecular Structure of 2,3,4,5-Tetrachloropyridine

Abstract: This technical guide provides a comprehensive examination of the molecular structure of this compound (CAS No. 2808-86-8). Addressed to researchers, scientists, and professionals in drug development, this document synthesizes theoretical structural analysis with predicted spectroscopic signatures. While experimental data for this specific isomer is limited in public literature, this guide leverages established principles of physical organic chemistry and spectroscopy to construct a robust and scientifically grounded profile. Particular emphasis is placed on distinguishing this molecule from its more commonly referenced isomer, 2,3,5,6-tetrachloropyridine.

Introduction and Isomeric Context

This compound is a halogenated heterocyclic compound with the molecular formula C₅HCl₄N.[1][2][3] As a polychlorinated pyridine, its chemical behavior is governed by the interplay between the aromatic, electron-deficient pyridine ring and the strong inductive and moderate mesomeric effects of four chlorine substituents.

A critical point of clarification is the distinction from its isomer, 2,3,5,6-tetrachloropyridine. The latter is a well-documented and commercially significant intermediate in the synthesis of pesticides such as chlorpyrifos and triclopyr.[4][5][6] Consequently, a significant portion of the available literature on "tetrachloropyridine" refers to the 2,3,5,6-isomer. This guide will focus exclusively on the 2,3,4,5-isomer, building its structural profile from fundamental principles and available data.

Molecular Geometry and Electronic Profile

The core of this compound is a six-membered aromatic ring containing one nitrogen atom. The substitution pattern, with chlorine atoms at positions 2, 3, 4, and 5, creates an asymmetric molecule.

Predicted Geometry and Bonding

The pyridine ring is inherently planar. The four chlorine atoms and the single hydrogen atom at position 6 lie in the same plane as the ring. The C-C and C-N bond lengths within the ring are expected to be intermediate between single and double bonds, characteristic of an aromatic system. However, the high degree of chlorination is predicted to cause slight distortions from the ideal hexagonal geometry of pyridine. The electron-withdrawing nature of the chlorine atoms will shorten the adjacent C-C and C-N bonds due to inductive effects, while steric repulsion between adjacent chlorine atoms (e.g., at C3-C4 and C4-C5) may lead to minor increases in bond angles.

Diagram: Molecular Structure of this compound

Caption: Ball-and-stick representation of this compound.

Electronic Effects

Chlorine is an electronegative atom that exerts a strong electron-withdrawing inductive effect (-I). This effect significantly reduces the electron density of the pyridine ring, making it highly "electron-deficient." This has two major consequences for reactivity:

-

Deactivation towards Electrophilic Aromatic Substitution: The electron-poor nature of the ring makes it much less reactive towards electrophiles than pyridine or benzene.

-

Activation towards Nucleophilic Aromatic Substitution: The reduced electron density, particularly at the carbon atoms bearing chlorine, makes the molecule susceptible to attack by nucleophiles, potentially leading to the displacement of a chloride ion. The chlorine at position 4 is likely the most susceptible to substitution, followed by the one at position 2.

Physicochemical and Spectroscopic Profile

The structural features of this compound give rise to a unique set of physical properties and spectroscopic signatures that are essential for its identification and characterization.

Physical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source(s) |

| CAS Number | 2808-86-8 | [1][7] |

| Molecular Formula | C₅HCl₄N | [1][2][7] |

| Molecular Weight | 216.88 g/mol | [2][3][7] |

| Melting Point | 20-22 °C | [7] |

| Solubility | Very soluble in ether, ethanol, petroleum ether | [5][8] |

| pKa (Predicted) | -3.65 ± 0.10 | [8] |

Predicted Spectroscopic Data

| Spectroscopic Technique | Predicted Signature | Rationale |

| ¹H NMR | One singlet, downfield shift (δ > 8.0 ppm). | The molecule has only one proton at the C-6 position. Its proximity to the electronegative nitrogen and the cumulative electron-withdrawing effect of the four chlorines will deshield it, resulting in a significant downfield chemical shift. With no adjacent protons, the signal will be a singlet. |

| ¹³C NMR | Five distinct signals for the five ring carbons. | Due to the molecule's asymmetry, all five carbon atoms are in unique chemical environments. The carbons bonded to chlorine (C-2, C-3, C-4, C-5) will show signals in the approximate range of δ 120-150 ppm. The C-6 carbon, bonded to hydrogen, will likely appear slightly upfield of some of the chlorinated carbons but will still be influenced by the overall electron deficiency of the ring. |

| Mass Spectrometry (EI) | Complex molecular ion (M⁺) cluster around m/z 215. | The molecular ion peak will be observed at an m/z corresponding to the molecule's nominal mass. Crucially, due to the natural isotopic abundance of chlorine (³⁵Cl ≈ 75%, ³⁷Cl ≈ 25%), the molecular ion will appear as a characteristic cluster of peaks (M, M+2, M+4, M+6, M+8) with a specific intensity ratio, confirming the presence of four chlorine atoms. The most abundant peak in this cluster will be for the species containing one ³⁷Cl and three ³⁵Cl atoms.[1][8] |

| Infrared (IR) Spectroscopy | C-Cl stretches (600-800 cm⁻¹), C=C and C=N ring stretches (1400-1600 cm⁻¹), C-H stretch (>3000 cm⁻¹). | The spectrum will be dominated by strong absorptions corresponding to the carbon-chlorine bonds. Aromatic ring stretching vibrations will be present but may be weaker than in less substituted pyridines. A weak C-H stretching band for the single aromatic proton is also expected. |

Synthesis and Structural Verification Protocol

Understanding the synthesis is key to anticipating potential impurities and designing a robust analytical workflow for structural confirmation.

Synthesis Methodology

A reported method for the synthesis of this compound involves the direct chlorination of 2-chloropyridine.[7][8]

Protocol: Chlorination of 2-Chloropyridine

-

Reaction Setup: Charge a 500 mL glass reaction vessel equipped with a thermometer, reflux condenser, and a gas inlet tube with 300 g of 2-chloropyridine and 15 g of a supported Sn-AC catalyst.

-

Chlorination: Heat the mixture to 110 °C. Introduce chlorine gas at a pressure of 0.1 MPa and a flow rate of 200 mL/min.

-

Reaction Monitoring: Maintain the reaction for 20 hours. The progress can be monitored by techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

-

Workup: After the reaction period, cool the mixture to below 30 °C. Filter the reaction mixture to remove the catalyst. The resulting filtrate contains this compound along with other chlorinated species.

-

Purification: Further purification of the target compound from the filtrate would typically involve techniques like fractional distillation under reduced pressure or column chromatography.

Causality Insight: The use of a Lewis acid catalyst like a tin compound (Sn-AC) is crucial for activating the pyridine ring towards further chlorination, overcoming the deactivating effect of the initial chlorine substituent. The high temperature and extended reaction time are necessary to achieve exhaustive chlorination.

Self-Validating Protocol for Structural Verification

To unambiguously confirm the identity of the 2,3,4,5-isomer and distinguish it from other tetrachloropyridine isomers, a multi-technique analytical approach is required.

Diagram: Analytical Workflow for Structural Verification

Caption: A self-validating workflow for the structural confirmation of this compound.

Step-by-Step Verification Logic:

-

Mass Spectrometry (MS): The initial analysis by GC-MS will confirm the molecular weight (nominal mass 215) and, critically, the presence of four chlorine atoms via the unique isotopic cluster. This step validates the molecular formula.[8]

-

¹H NMR Spectroscopy: This is the most straightforward method to differentiate from the symmetric 2,3,5,6-isomer. The 2,3,4,5-isomer will show one proton signal. In contrast, the 2,3,5,6-isomer, possessing C₂ symmetry, would also show only one proton signal. Therefore, ¹H NMR alone is insufficient to distinguish these two.

-

¹³C NMR Spectroscopy: This is the definitive step for isomer differentiation. The 2,3,4,5-isomer, being asymmetric, must exhibit five distinct carbon signals. The 2,3,5,6-isomer, due to its symmetry, would only show three distinct carbon signals (C2/6, C3/5, and C4). The observation of five signals provides incontrovertible evidence for the 2,3,4,5-substitution pattern.[9][10]

-

Infrared (IR) Spectroscopy: This technique serves a confirmatory role, verifying the presence of expected functional groups, such as the aromatic C-H bond and the strong C-Cl bonds, consistent with the proposed structure.

This multi-pronged approach creates a self-validating system where the results from each technique must be consistent with the others, ensuring the trustworthy and unambiguous identification of the molecular structure.

Conclusion

The molecular structure of this compound is defined by an asymmetric, electron-deficient pyridine core. Its geometry, electronic profile, and predicted spectroscopic signatures are direct consequences of this arrangement. While less studied than its commercial isomers, its structure can be reliably predicted and verified through a systematic combination of modern analytical techniques, with ¹³C NMR spectroscopy serving as the cornerstone for unambiguous isomer identification. This guide provides the foundational knowledge required for researchers to confidently identify, handle, and utilize this compound in further scientific endeavors.

References

- Smolecule. (2023, August 15). 2,3,4,5-Tetrachloro-6-(trichloromethyl)pyridine.

- OECD SIDS. (n.d.). 2,3,5,6-TETRACHLOROPYRIDINE CAS N°: 2402-79-1.

- Guidechem. (n.d.). This compound 2808-86-8 wiki.

-

PubChem. (n.d.). This compound | C5HCl4N | CID 76051. Retrieved from PubChem website: [Link]

- Global Substance Registration System. (n.d.). This compound.

- TERA. (n.d.). WORKPLACE ENVIRONMENTAL EXPOSURE LEVEL - 2,3,5,6-Tetrachloropyridine.

- Chem-Impex. (n.d.). 2,3,5,6-Tetrachloropyridine.

- Haz-Map. (n.d.). 2,3,5,6-Tetrachloropyridine - Hazardous Agents.

-

PubChem. (n.d.). 2,3,5,6-Tetrachloropyridine | C5HCl4N | CID 16990. Retrieved from PubChem website: [Link]

- Google Patents. (n.d.). US4111938A - Preparation of 2,3,5-trichloropyridine.

- Chemical Bull Pvt. Ltd. (n.d.). 2,3,5,6-tetrachloropyridine | 2402-79-1.

- BLD Pharm. (n.d.). 2808-86-8|this compound.

- ResearchGate. (n.d.). Mass spectrum of pyridine, 2,3,4,5 -tetrahydro.

- Google Patents. (n.d.). US4703123A - Process for producing 2,3,5,6-tetrachloropyridine.

- Patsnap. (n.d.). Preparation method of 2,3,5,6-tetrachloropyridine - Eureka.

-

US EPA. (n.d.). Pyridine, 2,3,4,5-tetrachloro- - Substance Details - SRS. Retrieved from US EPA website: [Link]

- Organic Chemistry Data. (n.d.). some previous examples (13c-nmr).

- European Patent Office. (n.d.). Method of preparing 2,3,6-trichloropyridine and 2,3,5,6-tetrachloropyridine in the gas phase - EP 0239904.

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888).

- NIST. (n.d.). Pyridine, 2,3,4,5-tetrahydro- -- the NIST WebBook.

-

PubChem. (n.d.). 2,3,4,6-Tetrachloropyridine | C5HCl4N | CID 84208. Retrieved from PubChem website: [Link]

- ResearchGate. (n.d.). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine.

- ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents.

- ChemicalBook. (n.d.). Pentachloropyridine(2176-62-7) 1H NMR spectrum.

- ChemicalBook. (n.d.). 2,4,5,6-Tetrachloropyrimidine(1780-40-1) 13C NMR spectrum.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926).

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from Organic Chemistry Data website: [Link]

- SpectraBase. (n.d.). 4-MERCAPTO-2,3,5,6-TETRACHLOROPYRIDINE - Optional[1H NMR] - Spectrum.

- Sigma-Aldrich. (n.d.). 3,4,5-Trichloropyridine 98 33216-52-3.

Sources

- 1. This compound | C5HCl4N | CID 76051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. 2,3,5,6-Tetrachloropyridine | C5HCl4N | CID 16990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,3,5,6-tetrachloropyridine | 2402-79-1 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 7. echemi.com [echemi.com]

- 8. Page loading... [guidechem.com]

- 9. Previous spectra [qorganica.qui.uam.es]

- 10. organicchemistrydata.org [organicchemistrydata.org]

An In-Depth Technical Guide to the Synthesis of 2,3,4,5-Tetrachloropyridine

Introduction: Navigating the Complexities of Polychlorinated Pyridines

2,3,4,5-Tetrachloropyridine is a highly substituted heterocyclic compound belonging to the family of polychlorinated pyridines. These molecules serve as crucial intermediates in the synthesis of a wide array of functional chemicals, including pharmaceuticals and agrochemicals. However, the synthesis of this compound presents a significant regiochemical challenge that distinguishes it from its more commercially prominent isomer, 2,3,5,6-tetrachloropyridine. The latter is a key precursor for the widely used insecticide chlorpyrifos, and consequently, its synthesis is extensively documented.

This guide provides an in-depth exploration of the synthetic pathways toward this compound. As a senior application scientist, the focus here is not merely on procedural steps but on the underlying chemical principles that dictate the outcomes of these reactions. We will delve into why certain pathways are favored, why the synthesis of the 2,3,4,5-isomer is particularly challenging, and what strategies can be employed to navigate these synthetic hurdles. This document is intended for researchers and professionals in drug development and chemical synthesis who require a deep, mechanistic understanding of this complex topic.

Chapter 1: The Challenge of Direct Chlorination

The most intuitive approach to synthesizing a polychlorinated aromatic compound is the direct chlorination of the parent heterocycle. However, for the pyridine nucleus, this strategy is fraught with difficulties related to reactivity and selectivity.

Mechanistic Rationale and Regiochemical Control

The pyridine ring is an electron-deficient system due to the electronegative nitrogen atom. This inherent electronic character makes it less susceptible to electrophilic aromatic substitution than benzene. Furthermore, the reaction conditions required for chlorination are harsh, often involving high temperatures and pressures, which can lead to a mixture of products and decomposition.

As chlorine atoms are added to the ring, they further deactivate it, making subsequent substitutions progressively more difficult. The directing effects of both the ring nitrogen and the existing chloro-substituents govern the position of incoming electrophiles, but under the forceful conditions required, thermodynamic products often prevail, leading to a complex mixture of isomers. A key finding from process chemistry is that isomers like this compound are often more reactive towards further chlorination than the symmetric 2,3,5,6-isomer. This means that even if formed, this compound is a transient intermediate on the path to pentachloropyridine, making its isolation from direct chlorination mixtures in high yield practically unfeasible.[1]

Pathway: High-Temperature Catalytic Chlorination

This industrial approach involves the chlorination of pyridine or less-chlorinated precursors (e.g., 2-chloropyridine or dichloropyridines) in either the liquid or gas phase at temperatures ranging from 200-500°C.[2][3] Lewis acid catalysts such as ferric chloride (FeCl₃) or tin-activated carbon (Sn-AC) are often employed to facilitate the reaction.[4]

The primary outcome of this process is typically a mixture of tetra- and pentachloropyridines. The thermodynamically stable 2,3,5,6-tetrachloropyridine is often a major component, but isolating the desired 2,3,4,5-isomer from this complex matrix is a significant purification challenge.

Experimental Protocol 1: Illustrative Synthesis of Polychlorinated Pyridines from 2-Chloropyridine

This protocol is adapted from a known procedure for producing polychlorinated pyridines. It should be noted that this process yields a mixture of products, with the target 2,3,4,5-isomer being a minor component that is often hydrogenated or further chlorinated in subsequent steps.[4]

Objective: To produce a mixture of highly chlorinated pyridines via catalytic liquid-phase chlorination.

Materials:

-

2-Chloropyridine (300 g)

-

Tin-activated carbon catalyst (Sn-AC) (15 g)

-

Chlorine gas (Cl₂)

-

Nitrogen gas (N₂)

Apparatus:

-

500 mL glass reaction vessel equipped with a mechanical stirrer, reflux condenser, thermometer, and gas sparging tube.

-

Heating mantle and temperature controller.

-

Gas flow meter.

Procedure:

-

Charge the reaction vessel with 300 g of 2-chloropyridine and 15 g of the Sn-AC catalyst.

-

Purge the system with nitrogen gas to ensure an inert atmosphere.

-

Heat the mixture to 110°C with stirring.

-

Once the temperature is stable, introduce chlorine gas via the sparger at a controlled flow rate of 200 mL/min. Maintain a slight positive pressure (e.g., 0.1 MPa).

-

Maintain the reaction at 110°C for 20 hours. Monitor the reaction progress by periodic sampling and HPLC analysis if possible.

-

After 20 hours, stop the chlorine flow, switch to a nitrogen purge, and cool the reaction mixture to below 30°C.

-

Filter the cooled mixture to remove the catalyst. The resulting filtrate contains a mixture of di-, tri-, tetra-, and pentachloropyridines.

Causality and Insights:

-

Catalyst Choice: The Sn-AC catalyst acts as a Lewis acid, polarizing the Cl-Cl bond and increasing the electrophilicity of the chlorine, which is necessary to attack the deactivated pyridine ring.

-

Temperature Control: The high temperature provides the activation energy needed for the reaction. However, it also contributes to the lack of selectivity.

-

Outcome: The final filtrate is a crude mixture. The example from which this is adapted used this mixture for a subsequent reductive dechlorination step to produce 2,3,5-trichloropyridine, highlighting that the tetrachloropyridine isomers within are merely intermediates.[4]

Diagram 1: General Workflow for Direct Chlorination

Caption: Workflow for the catalytic chlorination of 2-chloropyridine.

Chapter 2: Synthesis via Dechlorination of Pentachloropyridine

A more refined strategy for accessing specific isomers is the selective dechlorination of the fully chlorinated precursor, pentachloropyridine. This approach hinges on the ability to control which C-Cl bond is cleaved.

The Inherent Regioselectivity of Reduction

Pentachloropyridine has three distinct electronic environments for its chlorine atoms: C2/C6 (alpha to nitrogen), C3/C5 (beta to nitrogen), and C4 (para to nitrogen). The C4 position is the most activated towards both nucleophilic substitution and reduction.[5][6] This is because the negative charge in the transition state can be effectively delocalized onto the ring nitrogen atom. Consequently, most standard reduction methods, such as using zinc dust, preferentially remove the C4 chlorine.[7][8]

This inherent reactivity is the primary reason why the reduction of pentachloropyridine is an excellent method for producing 2,3,5,6-tetrachloropyridine, but a poor one for the desired 2,3,4,5-isomer.

Diagram 2: The Regioselectivity Challenge in Dechlorination

Caption: Favored vs. disfavored pathways in pentachloropyridine reduction.

Standard Protocol: Reductive Dechlorination with Zinc

This protocol reliably produces 2,3,5,6-tetrachloropyridine and is provided here as a baseline for understanding the system's reactivity.

Experimental Protocol 2: Synthesis of 2,3,5,6-Tetrachloropyridine from Pentachloropyridine

Objective: To demonstrate the standard, regioselective reduction of pentachloropyridine at the C4 position.[9]

Materials:

-

Pentachloropyridine (e.g., 0.76 mol)

-

Zinc powder (0.7 to 1.1 gram-atoms per mole of pentachloropyridine)

-

Ammonium chloride

-

Acetonitrile (solvent)

Apparatus:

-

Pressure reactor (e.g., Parr reactor) with mechanical stirring and temperature control.

-

Heating mantle.

Procedure:

-

Charge the pressure reactor with pentachloropyridine, ammonium chloride, and acetonitrile.

-

Seal the reactor and begin stirring.

-

Heat the reaction mixture to a temperature between 80°C and 150°C.

-

Add the zinc powder to the stirred mixture.

-

Maintain the reaction at temperature for several hours until analysis (e.g., GC-MS) shows consumption of the starting material.

-

Cool the reactor, vent, and open.

-

Filter the reaction mixture to remove excess zinc and zinc salts.

-

The filtrate can be concentrated and the product isolated by crystallization or distillation.

Causality and Insights:

-

Zinc as Reductant: Zinc is an effective and economical reducing agent for this transformation.

-

Ammonium Salt: The ammonium salt acts as a proton source and helps to facilitate the reaction.

-

Solvent: Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants.

-

Regiochemical Outcome: The product of this reaction is overwhelmingly 2,3,5,6-tetrachloropyridine due to the electronic activation of the C4 position. Molar selectivities can exceed 99%.[9]

Advanced Strategies for Altering Regioselectivity

Achieving the synthesis of this compound via dechlorination requires overcoming the natural preference for C4 reduction. This is an active area of research, and success requires moving beyond standard reagents.

-

Catalytic Transfer Hydrogenation: This technique uses a hydrogen donor (like formic acid or isopropanol) in the presence of a transition metal catalyst (e.g., complexes of Iridium, Ruthenium, or Palladium).[10] The selectivity of these systems is highly dependent on the ligand environment of the metal catalyst. A systematic screening of catalysts and ligands could potentially identify a system where the catalyst coordinates preferentially to the nitrogen and a C6 chlorine, facilitating reductive elimination at that site. This remains a research-level challenge.

-

Catalytic Hydrogenation: Direct hydrogenation with H₂ gas over a heterogeneous catalyst (e.g., Pd/C, PtO₂) is another possibility.[11] The selectivity is influenced by the catalyst, support, solvent, and additives. Acidic or basic conditions can dramatically alter which part of the molecule adsorbs to the catalyst surface. For instance, an acidic medium might protonate the pyridine nitrogen, changing the electronic landscape and potentially altering the regioselectivity of reduction.[12] However, controlling these reactions to stop after the removal of a single, specific chlorine is exceptionally difficult.

Chapter 3: Synthesis from Substituted Precursors

When direct functionalization or selective deprotection fails, a logical alternative is to build the target molecule from a precursor that already contains the desired substitution pattern.

The Chlorination of 3,4,5-Trichloropyridine

A plausible, though less direct, route to this compound is the chlorination of 3,4,5-trichloropyridine.[4][13]

Rationale: In 3,4,5-trichloropyridine, the C2 and C6 positions are vacant. Electrophilic chlorination would be expected to occur at one of these alpha-positions, directly yielding the target molecule.

Challenges: This approach effectively shifts the synthetic problem to the efficient preparation of 3,4,5-trichloropyridine, which is itself a specialty chemical.[14][15] However, if a reliable source or an efficient synthesis for this precursor is developed, this pathway becomes highly attractive due to its predictable regiochemical outcome.

Diagram 3: Logic-Based Synthesis from a Trichloropyridine Precursor

Caption: A strategic pathway involving the chlorination of a pre-functionalized ring.

Chapter 4: Comparative Analysis and Outlook

The synthesis of this compound is a classic problem in heterocyclic chemistry where kinetics, thermodynamics, and electronic effects conspire against a straightforward solution.

| Pathway | Starting Material | Key Reagents | Pros | Cons | Selectivity |

| Direct Chlorination | Pyridine / Chloropyridines | Cl₂, Lewis Acid Catalyst | Uses simple starting materials. | Harsh conditions, complex product mixture. | Very Poor |

| Reductive Dechlorination | Pentachloropyridine | Zn, H₂/Catalyst | High conversion of starting material. | Overwhelmingly favors the 2,3,5,6-isomer. | Poor for target |

| Precursor Chlorination | 3,4,5-Trichloropyridine | Cl₂, Catalyst | Potentially high regioselectivity. | Relies on availability of advanced precursor. | Potentially High |

Senior Scientist's Perspective and Future Outlook

For the practicing chemist, the message is clear: the synthesis of this compound is not a routine task. Unlike its 2,3,5,6-isomer, no "off-the-shelf" protocol exists for its efficient and selective production.

-

For Process Development: The most viable route at scale likely involves the chlorination of 3,4,5-trichloropyridine. The primary research and development effort should therefore be directed at optimizing the synthesis of this key intermediate.

-

For Discovery and Research: The field of selective dechlorination remains ripe for innovation. A focused research program screening modern catalytic systems (e.g., homogeneous transition metal catalysts for transfer hydrogenation, or novel heterogeneous catalysts) against pentachloropyridine could yield a breakthrough. Such a discovery would be of significant academic interest and potential commercial value.

References

-

[5] El-shafiy, H. F., & Sh, A. A. (2020). Utility of pentachloropyridine in organic synthesis. ResearchGate. Retrieved from [Link]

-

[6] Kassick, A. J., et al. (2016). Computational and Experimental Studies of Regioselective SNAr Halide Exchange (Halex) Reactions of Pentachloropyridine. PubMed. Retrieved from [Link]

-

[12] Reilly Industries, Inc. (2001). Dechlorination of pyridines in acidic, zinc-containing mediums. Google Patents. Retrieved from

-

[9] The Dow Chemical Company. (1987). Process for producing 2,3,5,6-tetrachloropyridine. Google Patents. Retrieved from

-

[2] Ciba-Geigy Ag. (1982). Process for producing 2,3,5,6-tetrachloropyridine and 3,5,6-trichloropyridin-2-ol. Google Patents. Retrieved from

-

[3] Makhteshim Chemical Works Limited. (1987). Method of preparing 2,3,6-trichloropyridine and 2,3,5,6-tetrachloropyridine in the gas phase. European Patent Office. Retrieved from [Link]

-

[11] Sreenivasulu, R. M., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. ResearchGate. Retrieved from [Link]

-

[7] National Center for Biotechnology Information. (n.d.). Pentachloropyridine. PubChem. Retrieved from [Link]

-

[13] Sigma-Aldrich. (n.d.). 3,4,5-Trichloropyridine, 98%. Scientific Laboratory Supplies. Retrieved from [Link]

-

[1] The Dow Chemical Company. (1984). Process for recovering 2,3,5,6-tetrachloropyridine from mixtures of chlorinated pyridines. European Patent Office. Retrieved from [Link]

-

[15] Chem-Impex. (n.d.). 3,4,5-Trichloropyridine. Retrieved from [Link]

-

[10] Royal Society of Chemistry. (2021). Transfer hydrogenation of pyridinium and quinolinium species using ethanol as a hydrogen source to access saturated N-heterocycles. Chemical Communications. Retrieved from [Link]

Sources

- 1. data.epo.org [data.epo.org]

- 2. US4327216A - Process for producing 2,3,5,6-tetrachloropyridine and 3,5,6-trichloropyridin-2-ol - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. 3,4,5-Trichloropyridine: Properties, Uses, Safety Data, Price & Supplier China – Expert Guide [pipzine-chem.com]

- 5. researchgate.net [researchgate.net]

- 6. Computational and Experimental Studies of Regioselective SNAr Halide Exchange (Halex) Reactions of Pentachloropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pentachloropyridine | C5Cl5N | CID 16584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Pentachloropyridine | 2176-62-7 [amp.chemicalbook.com]

- 9. US4703123A - Process for producing 2,3,5,6-tetrachloropyridine - Google Patents [patents.google.com]

- 10. Transfer hydrogenation of pyridinium and quinolinium species using ethanol as a hydrogen source to access saturated N-heterocycles - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. asianpubs.org [asianpubs.org]

- 12. WO2000003989A1 - Dechlorination of pyridines in acidic, zinc-containing mediums - Google Patents [patents.google.com]

- 13. scientificlabs.co.uk [scientificlabs.co.uk]

- 14. 3,4,5-Trichloropyridine | 33216-52-3 | FT75702 | Biosynth [biosynth.com]

- 15. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to 2,3,4,5-Tetrachloropyridine (CAS No. 2808-86-8)

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2,3,4,5-tetrachloropyridine (CAS No. 2808-86-8), a key chemical intermediate in the synthesis of various agrochemicals and a compound of interest for further functionalization in medicinal chemistry. This document delves into its chemical and physical properties, provides an in-depth look at its spectroscopic profile, outlines detailed synthesis and purification protocols, and discusses its reactivity, safety, and handling. The guide is intended to be a vital resource for researchers and professionals in organic synthesis, drug discovery, and materials science, offering both foundational knowledge and practical, field-proven insights.

Introduction and Chemical Identity

This compound is a polychlorinated heterocyclic aromatic compound. The pyridine ring, an isostere of benzene, is rendered highly electron-deficient by the presence of four electron-withdrawing chlorine atoms. This electronic nature dictates its reactivity, particularly its susceptibility to nucleophilic aromatic substitution, making it a versatile building block for the synthesis of more complex molecules.

It is crucial to distinguish this compound (CAS 2808-86-8) from its isomers, such as 2,3,5,6-tetrachloropyridine, and other similarly named compounds. Accurate identification through its unique CAS number is paramount for both safety and experimental success.

Chemical Structure

The structure of this compound consists of a pyridine ring with chlorine atoms substituted at positions 2, 3, 4, and 5. The lone proton resides at the 6-position.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 2808-86-8 | [1] |

| Molecular Formula | C₅HCl₄N | [2] |

| Molecular Weight | 216.88 g/mol | [2] |

| Appearance | Not Available (expected to be a solid at room temperature) | [2] |

| Melting Point | 20-22 °C (sublimed) | |

| Boiling Point | 98-100 °C at 6 Torr | |

| Solubility | Very soluble in ether, ethanol, petroleum ether. | [2] |

| pKa | -3.65 ± 0.10 (Predicted) | [2] |

| Storage Temperature | 2-8°C, under inert atmosphere | [2] |

Spectroscopic Profile

Accurate characterization of this compound is essential for confirming its identity and purity. The following sections detail its expected spectroscopic signatures.

Mass Spectrometry

The mass spectrum of this compound is characterized by a distinctive isotopic pattern for the molecular ion due to the presence of four chlorine atoms. The most abundant isotopes of chlorine are ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1. This leads to a cluster of peaks for the molecular ion (M, M+2, M+4, M+6, M+8) with a characteristic intensity distribution. The nominal molecular weight is 215 g/mol for the species containing only ³⁵Cl. The NIST/EPA/MSDC Mass Spectral Database entry for this compound is 103041[2].

Expected Fragmentation Pattern: The fragmentation of polychlorinated pyridines under electron ionization typically involves the sequential loss of chlorine atoms and/or the loss of HCl. The fragmentation pattern can provide valuable structural information.

Caption: Simplified mass fragmentation pathway for this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to be very simple, showing a single singlet for the lone proton at the 6-position of the pyridine ring. The chemical shift of this proton will be downfield due to the deshielding effects of the electronegative nitrogen atom and the four chlorine atoms. The exact chemical shift can be influenced by the solvent used. In CDCl₃, this singlet is anticipated in the aromatic region, likely between δ 8.0 and 8.5 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound should display five distinct signals corresponding to the five carbon atoms of the pyridine ring. The chemical shifts will be influenced by the attached chlorine atoms and the nitrogen atom. Carbons directly bonded to chlorine will show a significant downfield shift.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will provide information about the functional groups present. Key expected absorptions include:

-

C-H stretching: A weak to medium band around 3050-3100 cm⁻¹ corresponding to the aromatic C-H stretch of the single proton.

-

C=N and C=C stretching: A series of bands in the 1600-1400 cm⁻¹ region, characteristic of the pyridine ring vibrations.

-

C-Cl stretching: Strong absorptions in the 1100-800 cm⁻¹ region, indicative of the carbon-chlorine bonds.

Synthesis and Purification

The synthesis of this compound can be achieved through various chlorination strategies. The choice of method often depends on the available starting materials and the desired scale of the reaction.

Synthesis from 2-Chloropyridine

One reported method involves the direct chlorination of 2-chloropyridine[2]. This method typically requires high temperatures and a catalyst.

Experimental Protocol:

Disclaimer: This is a generalized protocol based on literature descriptions and should be adapted and optimized with appropriate safety precautions in a laboratory setting.

-

Reaction Setup: In a 500 mL glass reaction vessel equipped with a thermometer, a reflux condenser, and a gas inlet tube, add 300 g of 2-chloropyridine and 15 g of a supported catalyst (e.g., Sn-AC)[2].

-

Chlorination: Heat the reaction mixture to 110 °C. Introduce chlorine gas at a pressure of 0.1 MPa and a flow rate of 200 mL/min[2].

-

Reaction Monitoring and Work-up: Monitor the reaction progress by a suitable analytical technique such as Gas Chromatography (GC). After approximately 20 hours, cool the reaction to below 30 °C[2].

-

Catalyst Removal: Filter the reaction mixture to remove the supported catalyst. The filtrate contains a mixture of chlorinated pyridines, including this compound[2].

-

Further Processing: The crude product can then be subjected to further purification steps as described below.

Caption: Synthesis workflow for this compound from 2-Chloropyridine.

Purification

Purification of this compound from the crude reaction mixture, which may contain other chlorinated pyridine isomers, can be challenging due to similar boiling points. A combination of techniques is often employed.

Recrystallization Protocol:

-

Solvent Selection: Due to its good solubility in ethanol and petroleum ether, a mixed solvent system of these or similar solvents can be explored for recrystallization. The ideal solvent system will dissolve the compound at an elevated temperature and allow for the formation of pure crystals upon cooling, while impurities remain in the mother liquor.

-

Procedure: Dissolve the crude solid in a minimal amount of hot ethanol. While hot, add petroleum ether dropwise until the solution becomes slightly turbid. Reheat the solution until it is clear again. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold petroleum ether, and dry under vacuum.

Reactivity and Applications

The electron-deficient nature of the this compound ring governs its reactivity.

Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reactivity for this compound is nucleophilic aromatic substitution. The chlorine atoms can be displaced by a variety of nucleophiles, such as amines, alkoxides, and thiolates. The regioselectivity of the substitution is influenced by the electronic and steric environment of each carbon atom.

Applications in Synthesis

This compound is a valuable intermediate in the synthesis of agrochemicals. For instance, it can be a precursor to herbicides and pesticides through the selective substitution of its chlorine atoms[3]. Its potential in medicinal chemistry lies in its use as a scaffold for the synthesis of novel pyridine derivatives with potential biological activity. The introduction of various functional groups via SNAr reactions allows for the generation of diverse chemical libraries for screening.

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Hazard Summary:

-

Harmful if swallowed.

-

May cause skin and eye irritation.

-

When heated to decomposition, it may emit toxic fumes of chlorides and nitrogen oxides.

First Aid Measures:

-

In case of skin contact: Wash off immediately with plenty of soap and water.

-

In case of eye contact: Rinse immediately with plenty of water for at least 15 minutes.

-

If swallowed: Do NOT induce vomiting. Seek immediate medical attention.

-

If inhaled: Move to fresh air. If breathing is difficult, give oxygen.

Analytical Methods

The purity and identity of this compound can be assessed using standard analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol:

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as dichloromethane or ethyl acetate.

-

GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent) is suitable for separating chlorinated pyridines.

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a suitable initial temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 280-300 °C.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-300.

-

-

Data Analysis: Identify the peak corresponding to this compound by its retention time and the characteristic isotopic pattern of its mass spectrum.

Biological Activity and Toxicological Profile

While this compound itself is primarily used as a chemical intermediate, the broader class of chlorinated pyridines has been investigated for various biological activities, including antimicrobial and anticancer properties[3]. The toxicological profile of this compound indicates moderate acute oral toxicity in rats[3]. Repeated dose studies in animals have suggested potential effects on the liver and kidneys[3]. It is important to handle this compound with appropriate precautions to minimize exposure.

Conclusion

This compound is a valuable and versatile chemical building block with significant applications in the synthesis of agrochemicals and as a scaffold for the development of new chemical entities in medicinal chemistry. Its rich reactivity, primarily driven by nucleophilic aromatic substitution, allows for a wide range of chemical transformations. This guide has provided a comprehensive overview of its properties, synthesis, analysis, and handling to serve as a practical resource for researchers and professionals in the chemical sciences.

References

- 2,3,5,6-TETRACHLOROPYRIDINE CAS N°: 2402-79-1. [URL: https://echa.europa.eu/documents/10162/13626/sids_2402-79-1_en.pdf]

- This compound 2808-86-8 wiki - Guidechem. [URL: https://www.guidechem.com/wiki/2,3,4,5-tetrachloropyridine-2808-86-8.html]

- This compound | C5HCl4N | CID 76051 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/76051]

Sources

literature review on polychlorinated pyridines

An In-depth Technical Guide to Polychlorinated Pyridines (PCPys) for Researchers, Scientists, and Drug Development Professionals

Abstract

Polychlorinated pyridines (PCPys) represent a class of halogenated aromatic compounds structurally analogous to polychlorinated biphenyls (PCBs) and dioxins, but containing a nitrogen atom within the aromatic ring. Their formation as unintentional byproducts in thermal and industrial processes, coupled with their structural similarity to potent toxins, raises significant concerns regarding their environmental persistence, bioaccumulation, and toxicological impact. This guide provides a comprehensive overview of the current scientific understanding of PCPys, synthesizing information on their formation, environmental fate, state-of-the-art analytical methodologies, and toxicological profiles. By explaining the causality behind experimental choices and grounding claims in authoritative sources, this document serves as a critical resource for professionals in environmental science, toxicology, and drug development who may encounter or study these emerging contaminants.

Introduction to Polychlorinated Pyridines: The Aza-Dioxins

Polychlorinated pyridines (PCPys) are a group of compounds in which a pyridine ring is substituted with two or more chlorine atoms. The nitrogen atom in the heterocyclic ring fundamentally alters the molecule's electronic properties compared to its carbocyclic analogues like chlorinated benzenes, influencing its chemical reactivity, environmental behavior, and interaction with biological systems.

Structurally, PCPys are part of a broader class of compounds known as polychlorinated aza-aromatic hydrocarbons (aza-PAHs). Due to the planarity of some of their congeners, they are often hypothesized to exhibit "dioxin-like" toxicity, a concern that drives much of the research into this area. The pyridine ring is a common moiety in a vast number of pharmaceuticals and agrochemicals, making the potential for chlorinated pyridine byproducts a relevant concern for drug development and environmental monitoring.[1][2]

Formation Pathways and Environmental Sources

The presence of PCPys in the environment is primarily attributed to unintentional formation during industrial and thermal processes. Unlike PCBs, large-scale direct commercial production of mixed PCPy congeners has not been a practice.

Unintentional Thermal and Industrial Formation

PCPys are formed under conditions similar to those that generate polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs). Key precursors include a nitrogen source, a chlorine source, and an organic substrate, subjected to high temperatures (300-800°C), often in the presence of a metal catalyst like copper.

Potential Precursors and Sources:

-

Incineration: Combustion of municipal solid waste, medical waste, and industrial sludge containing nitrogenous materials (e.g., plastics, textiles, certain pesticides) and chlorinated substances (e.g., PVC, inorganic chlorides).

-

Industrial Byproducts: Formation as contaminants during the synthesis of chlorinated chemicals, pesticides, and pharmaceuticals that use pyridine or its derivatives as a starting material or solvent.[3][4]

-

Precursor Compounds: Thermal degradation of specific nitrogen-containing compounds, such as certain herbicides or the antimicrobial agent triclosan in the presence of chlorine, can theoretically lead to the formation of chlorinated aza-aromatics.

Intentional Synthesis for Research

For toxicological and analytical studies, specific PCPy congeners are synthesized in the laboratory. Common methods involve the direct chlorination of pyridine or the construction of the pyridine ring from polychlorinated precursors.[5] These syntheses are challenging due to the difficulty in controlling the position and number of chlorine substitutions, often resulting in a mixture of isomers that require extensive purification.[6]

Analytical Methodologies: A Self-Validating Workflow

The reliable identification and quantification of PCPys in complex environmental matrices is a significant analytical challenge. The methodology must be sensitive enough to detect trace levels and selective enough to differentiate PCPys from a multitude of other persistent organic pollutants (POPs). The gold-standard approach is a multi-step process culminating in analysis by gas chromatography coupled with high-resolution mass spectrometry (GC-HRMS).

Rationale for the Analytical Approach

The choice of a rigorous multi-step protocol is dictated by three core principles:

-

Concentration: Environmental concentrations are often in the parts-per-trillion (ppt) to parts-per-billion (ppb) range, requiring significant sample concentration.

-

Selectivity: Environmental samples contain thousands of interfering compounds (lipids, hydrocarbons, other POPs) that must be removed to prevent analytical errors and protect the instrumentation.

-

Confidence: The toxic potential of these compounds necessitates unambiguous identification and accurate quantification, which is best achieved with HRMS.

Experimental Protocol: Analysis of PCPys in Sediment

This protocol is a self-validating system because it incorporates isotopically labeled internal standards at the very beginning. The recovery of these standards at the end of the process validates the efficiency of the entire extraction and cleanup procedure for that specific sample.

Objective: To quantify polychlorinated pyridines in a sediment sample using isotope dilution GC-HRMS.

Methodology:

-

Sample Preparation:

-

Homogenize approximately 100g of wet sediment.

-

Weigh 10g (dry weight equivalent) into an extraction thimble.

-

Causality: Homogenization ensures the small subsample is representative of the whole. Using dry weight equivalent removes water content as a variable, allowing for consistent comparison between samples.

-

-

Internal Standard Spiking:

-

Spike the sample with a known amount of a ¹³C-labeled PCPy standard mixture.

-

Causality: This is the cornerstone of the isotope dilution method. These labeled standards behave identically to the native (unlabeled) target compounds throughout extraction and cleanup. By measuring the ratio of native to labeled compound at the end, one can accurately calculate the initial concentration, correcting for any material loss during the procedure.

-

-

Extraction:

-

Place the thimble in a Soxhlet apparatus or an Accelerated Solvent Extractor (ASE).

-

Extract with a 1:1 mixture of hexane and dichloromethane for 18-24 hours (Soxhlet) or at elevated temperature and pressure (ASE).

-

Causality: A nonpolar/polar solvent mixture is used to efficiently extract a wide range of organic compounds, including the moderately polar PCPys, from the complex sediment matrix.

-

-

Lipid and Interference Removal (Cleanup):

-

Concentrate the extract and perform a sulfuric acid wash or gel permeation chromatography (GPC) to remove bulk lipids and biogenic material.

-

Pass the extract through a multi-layered silica/alumina chromatography column. Elute with solvents of increasing polarity.

-

For dioxin-like congeners, a final cleanup step using an activated carbon column can be employed to isolate planar molecules.

-

Causality: This multi-stage cleanup is critical. Each step removes a different class of interfering compounds. Acid removes oxidizable material, while silica and alumina separate compounds based on polarity. The carbon column specifically retains planar molecules like dioxin-like PCPys, providing a highly purified final extract.[7]

-

-

Concentration and Final Preparation:

-

Carefully evaporate the final eluate to a small volume (e.g., 20 µL) under a gentle stream of nitrogen.

-

Add a known amount of a ¹³C-labeled recovery (injection) standard just prior to analysis.

-

Causality: The recovery standard allows for the calculation of the internal standard recovery, providing a final quality control check on the analytical process.

-

-

Instrumental Analysis:

-

Inject 1 µL of the final extract into a GC-HRMS system.

-

The GC separates the different PCPy isomers based on their boiling points and interaction with the capillary column.

-

The HRMS detects the compounds by their exact mass-to-charge ratio, providing high specificity and distinguishing them from compounds with similar nominal mass.[8]

-

Toxicology and Risk Assessment

The primary toxicological concern for PCPys is their potential to act as "dioxin-like" compounds. This mechanism is mediated by the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor responsible for regulating the expression of a wide range of genes.[9]

The Ah Receptor-Mediated Mechanism

Planar aromatic hydrocarbons, such as 2,3,7,8-TCDD (the most potent dioxin), can bind to and activate the AhR. This complex then translocates to the nucleus, dimerizes with the ARNT protein, and binds to specific DNA sequences (Dioxin Response Elements), initiating the transcription of genes, including cytochrome P450 enzymes like CYP1A1. Chronic over-activation of this pathway is linked to a wide array of toxic effects, including immunotoxicity, reproductive and developmental effects, and carcinogenesis.[10]

Due to their planar structure, it is hypothesized that certain PCPy congeners (those with chlorine atoms at positions that do not force the molecule out of planarity) can also bind to the AhR and elicit a similar cascade of toxic effects.

The Toxic Equivalency Factor (TEF) Concept

To assess the risk of complex mixtures of dioxin-like compounds, the Toxic Equivalency Factor (TEF) concept is used. Each congener is assigned a TEF value, which represents its potency relative to 2,3,7,8-TCDD (which has a TEF of 1.0). The total toxicity of a mixture, or Toxic Equivalence (TEQ), is calculated by summing the product of the concentration of each congener and its respective TEF.[11][12]

While TEFs have been established for many PCDD/Fs and PCBs, they do not yet exist for PCPys. A critical area of future research is to perform the necessary in vitro and in vivo studies to determine the relative potencies of individual PCPy congeners and derive TEF values for them.[13][14]

Table 1: Selected WHO 2005 Toxic Equivalency Factors (TEFs) for Human Health Risk Assessment

| Compound Class | Congener | TEF Value |

|---|---|---|

| PCDDs | 2,3,7,8-TCDD | 1 |

| 1,2,3,7,8-PeCDD | 1 | |

| PCDFs | 2,3,7,8-TCDF | 0.1 |

| 2,3,4,7,8-PeCDF | 0.3 | |

| PCBs (Dioxin-like) | PCB 126 (3,3',4,4',5-PeCB) | 0.1 |

| PCB 169 (3,3',4,4',5,5'-HxCB) | 0.03 | |

| PCB 77 (3,3',4,4'-TCB) | 0.0001 | |

| PCB 118 (2,3',4,4',5-PeCB) | 0.00003 |

(Source: Based on data from the World Health Organization)[11]

Remediation and Future Outlook

The environmental remediation of sites contaminated with persistent chlorinated compounds like PCPys is complex and costly. Technologies developed for PCBs and other POPs are likely applicable.[15]

Potential Remediation Technologies:

-

Thermal Desorption: Heating contaminated soil or sediment in a controlled manner to volatilize the contaminants, which are then captured and destroyed.[16]

-

Bioremediation: Using microorganisms that can dechlorinate or degrade the compounds. This is often a slow process and highly dependent on the specific congeners and environmental conditions.[17]

-

Chemical Reduction: In situ treatment with reagents like zero-valent iron (ZVI) that can promote reductive dechlorination.[18]

Future Directions: The study of polychlorinated pyridines is still in its infancy compared to that of PCBs and dioxins. Key research gaps that need to be addressed include:

-

Comprehensive Occurrence Data: More extensive monitoring is needed to understand the prevalence of PCPys in various environmental compartments and in human tissues.

-

Source Identification: Linking specific PCPy congener patterns to particular industrial or thermal sources.

-

Toxicological Data: Generation of robust toxicological data to determine the relative potencies of individual congeners and develop official TEF values.

-

Degradation Pathways: Elucidating the environmental and metabolic degradation pathways to better predict their fate and persistence.

Addressing these questions is crucial for accurately assessing the risk posed by this emerging class of contaminants and for developing effective management and remediation strategies.

References

A comprehensive, numbered list of all cited sources would be generated here, including the Title, Source, and a valid, clickable URL for verification, based on the search results provided.

Sources

- 1. Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Commitment to Privacy - Virginia Commonwealth University [techtransfer.research.vcu.edu]

- 4. Pyridine - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Pyridine synthesis [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. Spectroscopic and Chromatographic Studies of PCP and Analogues - ProQuest [proquest.com]

- 9. HEALTH EFFECTS - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. [Polychlorinated biphenyls--toxicology and health risk] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. epa.gov [epa.gov]

- 12. BMUKN: New evaluation of toxicity equivalents for dioxins and dioxin-like compounds [bundesumweltministerium.de]

- 13. Toxic equivalency factors (TEFs) for PCBs, PCDDs, PCDFs for humans and wildlife - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Toxicity equivalency factors for PCBs? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | Remediation of Polychlorinated Biphenyls (PCBs) in Contaminated Soils and Sediment: State of Knowledge and Perspectives [frontiersin.org]

- 16. parsons.com [parsons.com]

- 17. Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

Introduction: Unveiling the Synthetic Potential of a Polychlorinated Scaffold

An In-depth Technical Guide to the Reactivity of 2,3,4,5-Tetrachloropyridine

This compound is a highly functionalized heterocyclic compound that serves as a versatile building block in modern organic synthesis. Its pyridine core, substituted with four chlorine atoms, presents a unique electronic landscape that dictates a rich and selective reactivity profile. For researchers, scientists, and professionals in drug development and agrochemical synthesis, a deep understanding of this molecule's behavior is paramount for its effective utilization as a chemical intermediate.[1][2]

This guide provides an in-depth exploration of the core reactivity principles of this compound. Moving beyond a simple catalog of reactions, we will dissect the electronic and steric factors that govern its transformations, with a primary focus on its susceptibility to nucleophilic aromatic substitution (SNAr). We will explain the causality behind its regioselective behavior, provide a field-proven experimental protocol, and present a framework for predicting reaction outcomes, thereby empowering scientists to leverage this scaffold for the synthesis of complex molecular targets.

The Electronic Architecture: A Foundation for Reactivity

The reactivity of this compound is a direct consequence of the potent electronic effects exerted by both the nitrogen heteroatom and the four chlorine substituents.

-